DNA Gyrase B Scaffold Replacement vs. Tetrahydrobenzo Core
In a direct scaffold-hopping study, the benzothiazole-2,6-diamine core was evaluated as a replacement for the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole central core in DNA gyrase B inhibitors. Carboxylic acid derivatives built on the benzothiazole-2,6-diamine scaffold demonstrated equipotent inhibition of Escherichia coli DNA gyrase relative to their tetrahydrobenzo[1,2-d]thiazole counterparts [1]. Specifically, oxalyl derivative 13 on the benzothiazole-2,6-diamine scaffold showed an IC₅₀ of 38 nM, directly comparable to the corresponding tetrahydrobenzo[1,2-d]thiazole oxalyl analogue (IC₅₀ = 58 nM); succinyl derivative 14 (IC₅₀ = 57 nM) matched the tetrahydrobenzo[1,2-d]thiazole succinyl analogue (IC₅₀ = 49 nM); and oxalyl derivative 24 (IC₅₀ = 58 nM) was comparable to novobiocin (IC₅₀ = 170 nM for E. coli gyrase) [1]. The methylmalonate ester 9 on the benzothiazole-2,6-diamine scaffold was 2-fold weaker, and the methylsuccinate ester 10 was 9-fold weaker than their respective tetrahydrobenzo[1,2-d]thiazole analogues, demonstrating that precise pairing of substituent and scaffold determines potency [1].
| Evidence Dimension | E. coli DNA gyrase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Benzothiazole-2,6-diamine derivative 13: IC₅₀ = 38 nM; derivative 14: IC₅₀ = 57 nM; derivative 24: IC₅₀ = 58 nM; derivative 26: IC₅₀ = 33 nM |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole oxalyl analogue: IC₅₀ = 58 nM; succinyl analogue: IC₅₀ = 49 nM; Novobiocin: IC₅₀ = 170 nM (E. coli), 40 nM (S. aureus) |
| Quantified Difference | Equipotent (within ~1.2–1.5-fold); derivative 26 is the most potent carboxylic acid inhibitor of the series at IC₅₀ = 33 nM |
| Conditions | E. coli DNA gyrase supercoiling assay; compounds evaluated as IC₅₀ values in µM range converted to nM as reported in J. Med. Chem. 2016, 59(19), 8941–8954 |
Why This Matters
This scaffold replacement demonstrates that benzothiazole-2,6-diamine provides a synthetically accessible, aromatic alternative to the partially saturated tetrahydrobenzo[1,2-d]thiazole core without loss of target potency, making it a strategically validated procurement choice for medicinal chemistry programs pursuing DNA gyrase B inhibitors.
- [1] Gjorgjieva, M., Tomašič, T., Barančokova, M., Katsamakas, S., Ilaš, J., Tammela, P., Mašič, L. P., & Kikelj, D. (2016). Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 59(19), 8941–8954. IC₅₀ values from Tables 1 and 2; text L213–L249. View Source
